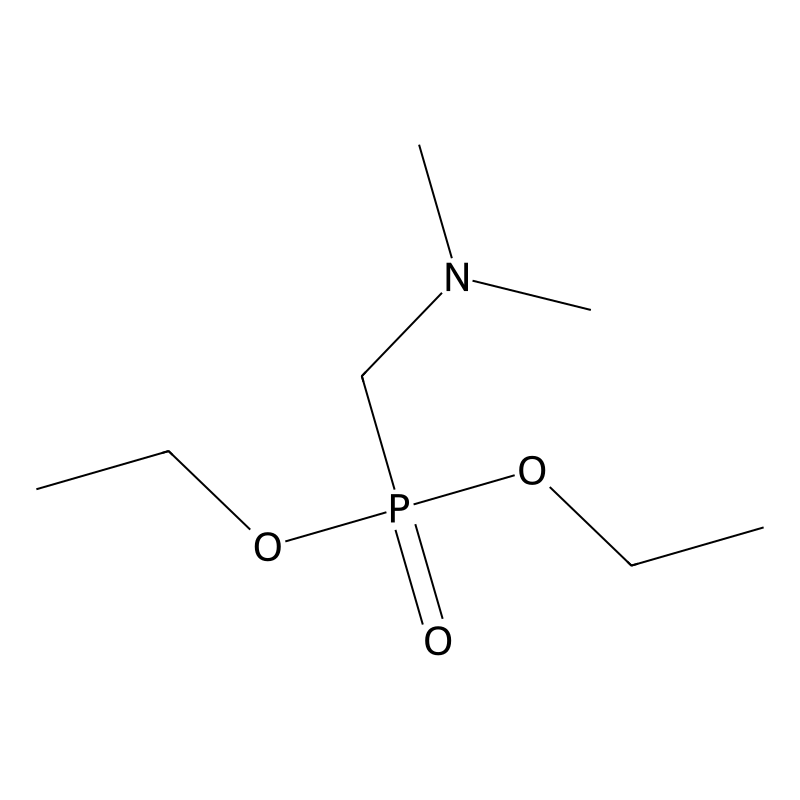

1-diethoxyphosphoryl-N,N-dimethyl-methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Diethoxyphosphoryl-N,N-dimethyl-methanamine is a chemical compound with the molecular formula CHNOP and a molecular weight of approximately 195.2 g/mol. This compound features a phosphonate group, which is characterized by the presence of phosphorus bonded to oxygen and carbon atoms, making it significant in various

At this time, there is no scientific literature available on the mechanism of action of 1-Diethoxyphosphoryl-N,N-dimethyl-methanamine. Without understanding its biological properties, it is impossible to determine its potential role in biological systems or interactions with other compounds.

- Potential organophosphate: The presence of a phosphate group raises concerns, as some organophosphates can be cholinesterase inhibitors, disrupting nerve function. However, the specific structure of this molecule suggests it might be less potent than known organophosphate toxins.

- Eye and skin irritant: The compound might irritate the eyes and skin due to the presence of phosphate and amine groups.

- Nucleophilic Substitution: The nitrogen atom in the dimethylamino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Phosphorylation Reactions: The diethoxyphosphoryl group can react with various substrates to introduce phosphonate functionalities, which are crucial in organic synthesis and medicinal chemistry.

- Condensation Reactions: It may undergo condensation with aldehydes or ketones to form imines or related compounds.

These reactions make it a versatile intermediate in organic synthesis .

The synthesis of 1-diethoxyphosphoryl-N,N-dimethyl-methanamine typically involves:

- Phosphorylation of Amines: This method involves the reaction of diethyl phosphite with N,N-dimethylmethanamine under controlled conditions to yield the desired product.

- Use of Reagents: Common reagents include phosphorus oxychloride or phosphorus pentoxide, which facilitate the phosphorylation process.

These methods highlight the compound's accessibility for laboratory synthesis, making it a useful building block in organic chemistry .

1-Diethoxyphosphoryl-N,N-dimethyl-methanamine finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological disorders or acting as enzyme inhibitors.

- Agriculture: The compound may be utilized in developing crop protection agents due to its potential biological activity against pests.

- Chemical Research: It is used in synthetic organic chemistry as a reagent for introducing phosphonate groups into organic molecules .

Several compounds share structural similarities with 1-diethoxyphosphoryl-N,N-dimethyl-methanamine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,1-bis(diethoxyphosphoryl)-N,N-dimethyl-methanamine | CHNOP | Contains two diethoxyphosphoryl groups |

| Tetraethyl dimethylaminomethylenediphosphonate | CHNOP | Features multiple phosphonate groups |

| 1,1-Dimethoxy-N,N-dimethylmethanamine | CHNO | Lacks phosphoryl group; simpler structure |

Uniqueness

1-Diethoxyphosphoryl-N,N-dimethyl-methanamine is unique due to its specific combination of a diethoxyphosphoryl group and a dimethylamino group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This structural combination allows for diverse applications in both synthetic chemistry and biological research .